6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine
Description
6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core. The molecule is substituted at position 3 with a tetrahydrofuran-2-yl group and at position 6 with a chloromethyl moiety. These methods align with green chemistry principles, emphasizing efficiency and reduced toxicity .
Properties
CAS No. |
1119452-66-2 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-(chloromethyl)-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C11H12ClN3O/c12-6-8-3-4-10-13-14-11(15(10)7-8)9-2-1-5-16-9/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
SJVMASSOHNFTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C3N2C=C(C=C3)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Attachment of the Tetrahydrofuran Moiety: This step may involve nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.
Reduction: Reduction reactions could target the triazolopyridine core.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Major Products
Oxidation: Products may include oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the triazolopyridine core.
Substitution: Substituted derivatives where the chloromethyl group is replaced by other functional groups.
Scientific Research Applications
6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine is best understood through comparison with related derivatives. Key distinctions arise from substituents at positions 3 and 6, which modulate physicochemical properties, reactivity, and biological activity.
Substituent Effects at Position 3
- Its electron-donating ether oxygen may stabilize adjacent electrophilic centers.
- Phenyl (3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride): Aromatic substituents enhance π-π stacking interactions, favoring binding to hydrophobic pockets in biological targets. The methanamine group at position 6 allows for further derivatization .
- Methylthio (6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine): Sulfur-containing groups offer nucleophilic reactivity (e.g., thiol-disulfide exchange) and may enhance metal-binding capacity .
Substituent Effects at Position 6
- Chloromethyl (Target Compound): The -CH₂Cl group is a versatile leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate analogs for structure-activity relationship (SAR) studies.
- Bromo (6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride): Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
- Sulfonamide (8-(Pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives): Sulfonamide groups improve water solubility and are common in antimalarial and antibacterial agents .
- Nitro/Trifluoromethylphenyl (Imidazo[1,2-a]pyridine derivatives): Electron-withdrawing groups like -NO₂ or -CF₃ enhance electrophilicity and metabolic resistance .
Biological Activity
6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine is a synthetic organic compound notable for its unique structure that combines a triazolopyridine core with a tetrahydrofuran ring and a chloromethyl group. Its molecular formula is and it has a molecular weight of approximately 274.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The biological activity of this compound is primarily attributed to its structural components:
- Chloromethyl Group : This group enhances the compound's reactivity, facilitating covalent bonding with nucleophilic sites in biological molecules. This interaction can modulate various biological pathways and potentially lead to therapeutic effects.
- Triazolopyridine Core : Known for its ability to interact with enzymes and receptors, this core structure may contribute to the compound's pharmacological properties.
Research Findings
Recent studies have explored the compound's effects on various biological targets:
- Antiproliferative Activity : Preliminary investigations suggest that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. For instance, related triazolo derivatives have shown significant activity against breast and lung cancer cells with IC50 values indicating effective inhibition of cell growth .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on kinase inhibition. Similar triazolo compounds have been reported as potent inhibitors of TGF-β type I receptor kinase (ALK5), suggesting that this compound may also exhibit similar properties .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various triazolo derivatives on human cancer cell lines. The results indicated that certain derivatives showed promising activity against specific cancer types, with mechanisms involving cell cycle arrest and apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis |
| Compound B | Lung Cancer | 7.5 | Cell Cycle Arrest |
Case Study 2: Enzyme Inhibition
In another research effort, a series of compounds including those with the triazolopyridine structure were screened for their kinase inhibitory activity. The most potent inhibitors displayed IC50 values in the low nanomolar range.
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound C | ALK5 | 13 | High |
| Compound D | ALK4 | 16.5 | Moderate |
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable intermediate in the synthesis of novel therapeutic agents. Its potential applications include:
- Development of Anticancer Drugs : Given its antiproliferative properties, further research could lead to new treatments for various cancers.
- Enzyme Inhibitors : Its ability to inhibit specific kinases may offer new avenues for treating diseases linked to dysregulated signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
